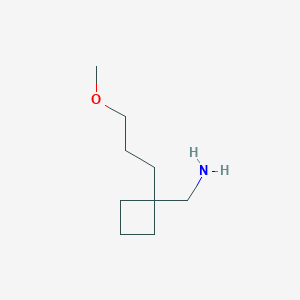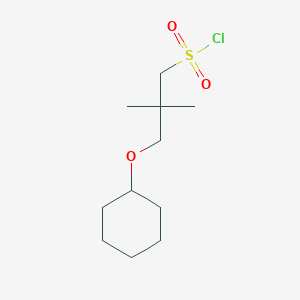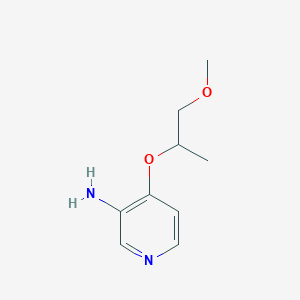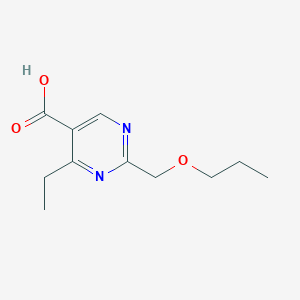
Lithium 5-(4-fluorophenyl)-5-hydroxypentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate is a chemical compound that combines lithium ions with a fluorophenyl-substituted hydroxypentanoate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the lithium ion and the fluorophenyl group imparts unique properties to the compound, making it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate typically involves the reaction of 5-(4-fluorophenyl)-5-hydroxypentanoic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include 5-(4-fluorophenyl)-5-oxopentanoic acid or 5-(4-fluorophenyl)-5-oxopentanal.
Reduction: Products may include 5-(4-fluorophenyl)-5-hydroxypentanol or 5-(4-fluorophenyl)-pentane.
Substitution: Products depend on the substituent introduced, such as 5-(4-fluorophenyl)-5-alkoxypentanoate.
科学研究应用
Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of lithium.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
作用机制
The mechanism of action of lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of various enzymes, including those involved in neurotransmitter signaling. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, thereby influencing its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Lithium(1+) ion 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness
Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate is unique due to the presence of both the lithium ion and the fluorophenyl-substituted hydroxypentanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. The hydroxypentanoate structure provides additional functional groups for chemical modifications, enhancing its versatility compared to similar compounds.
属性
IUPAC Name |
lithium;5-(4-fluorophenyl)-5-hydroxypentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3.Li/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10,13H,1-3H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJMGIHSUXBTOU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C(CCCC(=O)[O-])O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FLiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13639345.png)

